

An In-depth Technical Guide to 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Compound Name:	4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Cat. No.:	B029033

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a crucial heterocyclic intermediate in the field of medicinal chemistry. Its pyrimidine core, a key structural motif in nucleobases, makes it a valuable building block for the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors.

Chemical Structure and Properties

The structure of **4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde** is characterized by a pyrimidine ring substituted with a methylamino group at position 4, a methylthio group at position 2, and a carbaldehyde (formyl) group at position 5.

Table 1: Chemical and Physical Properties of **4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde**

Property	Value	Source
CAS Number	185040-32-8	[1] [2]
Molecular Formula	C ₇ H ₉ N ₃ OS	[1] [2]
Molecular Weight	183.23 g/mol	[1] [3]
Appearance	Solid	[4]
Boiling Point (Predicted)	377.054 °C at 760 mmHg	[2]
Density (Predicted)	1.278 g/cm ³	[2]
Flash Point (Predicted)	181.836 °C	[2]
Refractive Index (Predicted)	1.588	[2]
Purity	≥ 97% (HPLC)	[4]
Storage Conditions	Ambient temperature or 2-8°C, in a dark place under an inert atmosphere.	[4]

Note: Some physical properties are predicted and should be confirmed with experimental data.

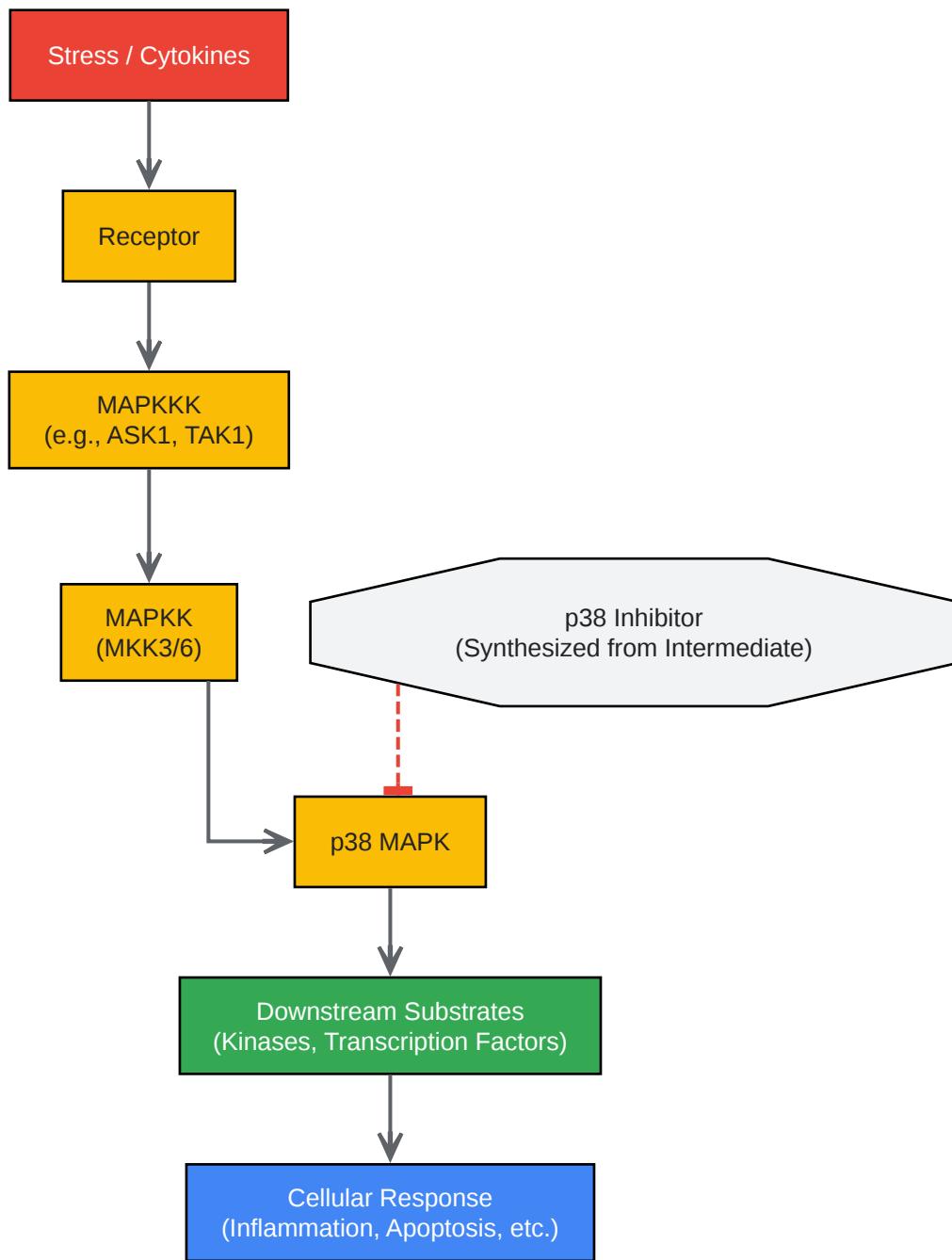
Synthesis

While a specific, detailed experimental protocol for the synthesis of **4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde** is not readily available in peer-reviewed literature, its synthesis can be inferred from related procedures for similar pyrimidine derivatives. A plausible synthetic route involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde, with methylamine.

Another potential synthetic strategy is the Vilsmeier-Haack reaction, which is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#) This reaction typically involves the use of a Vilsmeier reagent, generated *in situ* from a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride, to introduce a formyl group onto the pyrimidine ring.[\[8\]](#)

Spectroscopic Characterization

Detailed experimental spectral data for **4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde** is not widely published. However, based on its structure, the following spectral characteristics can be anticipated:


- ^1H NMR: Expected signals would include singlets for the methyl protons of the methylamino and methylthio groups, a singlet for the aldehyde proton, and a singlet for the proton on the pyrimidine ring.
- ^{13}C NMR: Resonances for the carbon atoms of the methyl groups, the pyrimidine ring carbons, and a downfield signal for the carbonyl carbon of the aldehyde would be expected.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (183.23 g/mol).

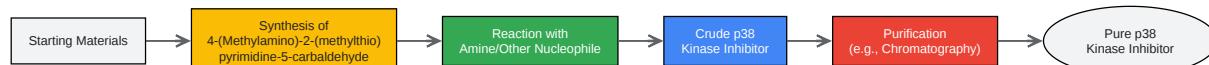
Applications in Drug Discovery and Development

The primary application of **4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde** is as a key intermediate in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors.[\[1\]](#) [\[3\]](#)

The p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a crucial intracellular cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[\[9\]](#) Dysregulation of this pathway is implicated in a range of diseases, most notably inflammatory conditions and certain cancers. As such, inhibitors of p38 MAP kinase are of significant interest as potential therapeutic agents.

[Click to download full resolution via product page](#)


Caption: Simplified p38 MAPK signaling pathway and the point of intervention for inhibitors.

Role as a Synthetic Intermediate

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde serves as a versatile scaffold for the elaboration into more complex molecules that can potently and selectively inhibit p38 MAP kinase. The aldehyde functional group is particularly useful for further chemical modifications,

such as reductive amination, condensation reactions, or oxidation to a carboxylic acid, allowing for the introduction of various pharmacophores to optimize binding affinity and pharmacokinetic properties.

The general workflow for the utilization of this intermediate in the synthesis of a p38 kinase inhibitor is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of a p38 kinase inhibitor.

Safety Information

While a comprehensive safety profile is not available, the following hazard and precautionary statements have been associated with **4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde**:

Table 2: Safety Information

Category	Codes	Description
Hazard Statements	H302	Harmful if swallowed.
H315		Causes skin irritation.
H319		Causes serious eye irritation.
H335		May cause respiratory irritation.
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P280		Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules, particularly p38 MAP kinase inhibitors. Its strategic importance in drug discovery warrants further investigation into its chemical properties and the development of robust and scalable synthetic protocols. This guide provides a foundational understanding for researchers and drug development professionals working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-METHYLAMINO-2-METHYLSULFANYL-PYRIMIDINE-5-CARBALDEHYDE | 185040-32-8 [chemnet.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | 185040-32-8 [sigmaaldrich.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38 α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029033#4-methylamino-2-methylthio-pyrimidine-5-carbaldehyde-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com